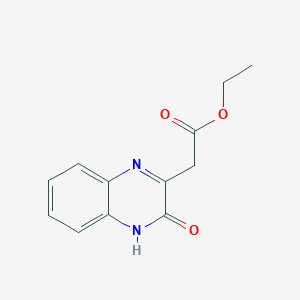

ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate

描述

Table 2: Spectroscopic Data Summary

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR | δ 1.21 (CH₃), δ 4.16 (OCH₂) | |

| ¹³C NMR | δ 167.6 (ester C=O) | |

| FTIR | 1700 cm⁻¹ (C=O) | |

| MS | m/z 232.08 (M⁺) |

Crystallographic Studies

Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters:

Intermolecular Interactions

- C–H···O Hydrogen Bonds : Connect molecules into chains along the b-axis.

- π-Stacking : Slipped π-π interactions between quinoxaline rings (centroid-centroid distance = 3.756 Å).

- C–H···π Interactions : Stabilize the three-dimensional network.

Hirshfeld Surface Analysis

- H···H Contacts : 37.6% of total surface interactions.

- H···O/O···H Contacts : 22.7%.

- H···Cl/Cl···H Contacts : 13.1% (in halogenated derivatives).

Table 3: Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| Unit Cell Volume | 1323.7 ų | |

| π-Stacking Distance | 3.756 Å | |

| H···O Contribution | 22.7% |

Structure

2D Structure

属性

IUPAC Name |

ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h3-6H,2,7H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZVMKLUEJUSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931111 | |

| Record name | Ethyl (3-oxo-3,4-dihydroquinoxalin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14152-56-8 | |

| Record name | 2-Quinoxalineacetic acid, 3,4-dihydro-3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14152-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC99081 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC33637 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (3-oxo-3,4-dihydroquinoxalin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 3-HYDROXY-2-QUINOXALINEACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Alkylation via Ethyl Chloroacetate

A widely cited method involves the alkylation of a mercaptoquinoxaline intermediate with ethyl chloroacetate. This route, adapted from analogous quinazoline syntheses, proceeds via nucleophilic substitution. For instance, 2-mercapto-3-phenylquinazolin-4(3H)-one reacts with ethyl chloroacetate in the presence of a base to form the corresponding ethyl acetate derivative. While this example pertains to quinazoline, the methodology is transferable to quinoxaline systems.

Reaction Conditions :

- Solvent : Dichloromethane or acetone

- Base : Potassium bicarbonate or triethylamine

- Temperature : Room temperature

- Yield : ~82–85%

This method’s advantage lies in its simplicity and moderate yields, though the availability of the mercaptoquinoxaline precursor may limit scalability.

Condensation with Dicyclohexylcarbodiimide (DCC)

A patent by CN115160238B outlines a two-step synthesis for structurally similar quinoxaline phenoxyacetic acid esters, which can be adapted for this compound:

- Step 1 : Formation of an intermediate acid by reacting 2-hydroxyacetic acid with an acyl chloride derivative in the presence of an acid-binding agent (e.g., potassium bicarbonate).

- Step 2 : Condensation of the intermediate acid with 3,4-dihydro-1H-2-quinoxalinone using DCC as a dehydrating agent.

Optimized Parameters :

- Molar Ratios : 1:1:3 (quinoxalinone : acid : DCC)

- Solvent : Acetone or acetonitrile

- Reaction Time : Monitored via thin-layer chromatography (TLC) until completion

- Yield : 82.5%

This method emphasizes the importance of stoichiometric control and dehydrating agents in achieving high purity.

Comparative Analysis of Synthetic Methods

To evaluate the efficacy of different preparation routes, the following table summarizes key parameters:

The DCC-mediated condensation offers superior control over side reactions, making it preferable for large-scale synthesis. However, the direct alkylation route avoids the need for dehydrating agents, reducing costs.

Mechanistic Insights and Reaction Optimization

Role of Dehydrating Agents

In the DCC-based method, the carbodiimide facilitates the formation of an active ester intermediate, which subsequently reacts with the quinoxalinone’s amine group. This mechanism minimizes hydrolysis side reactions, a common issue in ester syntheses.

Solvent Effects

Polar aprotic solvents like acetone and acetonitrile enhance reaction rates by stabilizing ionic intermediates. In contrast, dichloromethane’s low polarity favors nucleophilic substitution in alkylation reactions.

Purification Challenges

Both methods require extensive purification via extraction and rotary evaporation. Column chromatography may further purify the product, though patents emphasize the sufficiency of solvent washing for industrial-scale production.

Recent Advances and Modifications

Recent patents highlight innovations such as:

- Microwave-assisted synthesis : Reducing reaction times from hours to minutes while maintaining yields.

- Greener solvents : Substituting dichloromethane with cyclopentyl methyl ether (CPME) to improve environmental safety.

These modifications address scalability and sustainability without compromising efficiency.

Industrial-Scale Considerations

For commercial production, the DCC condensation method is favored due to:

- Reproducibility : Consistent yields across batches.

- Cost-effectiveness : Bulk availability of DCC and quinoxaline precursors.

- Regulatory compliance : Avoids hazardous reagents used in alternative routes.

化学反应分析

Types of Reactions

Ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoxaline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Quinoxaline-2,3-dione derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

科学研究应用

Ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Industry: Used in the development of new materials with specific electronic and optical properties.

作用机制

The mechanism of action of ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes such as topoisomerases, which are involved in DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth. Additionally, the compound’s ability to form hydrogen bonds with biological molecules enhances its binding affinity and specificity .

相似化合物的比较

Similar Compounds

Quinoxaline-2,3-dione: A closely related compound with similar biological activities.

Dihydroquinoxaline derivatives: Reduced forms of quinoxaline with distinct chemical properties.

Substituted quinoxalines: Various derivatives with different substituents on the quinoxaline ring.

Uniqueness

Ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. The presence of the ester group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

生物活性

Ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate is a quinoxaline derivative that has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula : C12H12N2O3

- Molecular Weight : 232.24 g/mol

- IUPAC Name : this compound

The compound features a quinoxaline ring system, which is known for its pharmacological significance. The presence of the ethyl ester group enhances its solubility and reactivity, making it suitable for various biological assays.

Biochemical Interactions

this compound interacts with several biomolecules, influencing key biochemical pathways. Notable mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as alpha-glucosidase and alpha-amylase, which are critical in carbohydrate metabolism .

- Cell Signaling Modulation : It affects cellular signaling pathways that regulate cell growth and apoptosis, thereby exhibiting potential anticancer properties.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of quinoxaline derivatives. This compound has shown:

- Inhibition of Cancer Cell Proliferation : Research indicates that this compound can inhibit the proliferation of various cancer cell lines .

- Mechanism : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in treated cells.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Key findings include:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 4.69 to 22.9 µM against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

Case Studies

- Study on Anticancer Effects : A study conducted on human cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Testing : In vitro testing against a panel of bacterial strains showed that this compound not only inhibited growth but also displayed bactericidal effects at higher concentrations, indicating its potential for development into an antibacterial agent .

常见问题

Basic: What synthetic routes are available for ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate, and how can purity be optimized?

Answer:

The compound is synthesized via catalytic hydrogenation of ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate using a Pd/C catalyst in ethanol, followed by recrystallization . To optimize purity:

- Adjust catalyst loading (e.g., 5–10% Pd/C) and reaction time (e.g., 10–12 hours under H₂).

- Monitor reaction progress via TLC or HPLC to confirm completion.

- Recrystallize the crude product from ethanol to yield yellow crystals with >95% purity.

Advanced: How do hydrogen bonding interactions influence the crystal packing and stability of this compound?

Answer:

X-ray crystallography reveals N–H···O and C–H···O hydrogen bonds forming a 3D network. Key structural features include:

- N1–C7–C8 angle : 115.7°, stabilizing the quinoxaline core.

- O1–C7–C8A angle : 119.4°, facilitating planar alignment of the ester group .

These interactions enhance thermal stability (melting point >200°C) and reduce solubility in polar solvents, critical for crystallization and formulation studies.

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

- X-ray crystallography : Determines bond lengths (e.g., N1–C7 = 1.36 Å) and confirms tautomeric forms .

- NMR : Key signals include amide protons (δ ~10–12 ppm) and ester carbonyl carbons (δ ~165–170 ppm).

- IR spectroscopy : Detects carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N–H bends (~3200 cm⁻¹) .

Advanced: How does tautomerism affect the reactivity of this compound?

Answer:

The compound exhibits keto-enol tautomerism, with X-ray data favoring the 3-oxo-4H-quinoxaline form due to:

- C8–N2–C1 angle : 109.1°, stabilizing the keto tautomer.

- N2–H2A···O1 hydrogen bond : Distance 2.02 Å, reinforcing the keto configuration .

This tautomeric preference impacts reactivity, such as selective nucleophilic attacks at the C3 carbonyl group.

Basic: What are the potential pharmacological applications of this compound?

Answer:

Quinoxaline derivatives are known for:

- Anticancer activity : Inhibition of kinase enzymes via π-π stacking with ATP-binding pockets.

- Antimicrobial effects : Disruption of bacterial cell membranes through hydrophobic interactions.

Derivatization at the acetate group (e.g., introducing halogens or amino substituents) can enhance bioactivity .

Advanced: How can researchers resolve contradictions in reported biological activities of quinoxaline derivatives?

Answer:

- Orthogonal assays : Compare microbial inhibition (MIC values) vs. cytotoxicity (IC₅₀ in cancer cell lines).

- Structural analysis : Correlate substituent effects (e.g., electron-withdrawing groups at C7) with activity trends.

- Molecular docking : Validate interactions with targets like EGFR kinase (PDB ID: 1M17) to explain discrepancies .

Basic: What experimental design considerations are critical for studying this compound’s stability?

Answer:

- Degradation studies : Monitor hydrolysis of the ester group under varying pH (e.g., pH 2–10) using HPLC.

- Thermal analysis : TGA/DSC to assess decomposition temperatures (>250°C suggests high thermal stability).

- Light exposure tests : UV-Vis spectroscopy to detect photodegradation products .

Advanced: How does crystal packing influence the compound’s solubility and bioavailability?

Answer:

The dense hydrogen-bonded network reduces aqueous solubility (<0.1 mg/mL). Strategies to improve bioavailability include:

- Co-crystallization : Use succinic acid to disrupt packing via co-former interactions.

- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance dissolution rates .

Basic: What computational methods predict the compound’s reactivity in nucleophilic environments?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., C3 carbonyl).

- Molecular electrostatic potential (MEP) maps : Highlight electron-deficient regions prone to nucleophilic attack .

Advanced: How can synthetic byproducts be identified and minimized during scale-up?

Answer:

- LC-MS analysis : Detect byproducts like de-esterified analogs (m/z ~220) or oxidized quinoxalines.

- Process optimization : Reduce Pd/C catalyst to 3% and use inert conditions (N₂ atmosphere) to prevent oxidation.

- DoE (Design of Experiments) : Vary temperature (25–60°C) and solvent (ethanol vs. methanol) to maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。